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molecular formula C19H23BrO2 B3053802 1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene CAS No. 56219-56-8

1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene

Cat. No. B3053802
M. Wt: 363.3 g/mol
InChI Key: KZOZRNYANSRAAS-UHFFFAOYSA-N
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Patent
US04471116

Procedure details

4-Benzyloxyphenol and 1,6-dibromohexane were reacted using conditions reported in Example 15. The reaction time was 4 days and the extraction solvent used was toluene. The crude product was crystallized from hexane to give 1-benzyloxy-4-(6-bromohexyloxy)benzene, mp 72°-3°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]Br>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][Br:16])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from hexane

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCCCCCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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